Cas no 1203-55-0 (naphtho[2,1-d][1,3]thiazol-2-amine)

Technical Introduction: Naphtho[2,1-d][1,3]thiazol-2-amine is a fused heterocyclic compound featuring a naphthalene core integrated with a thiazole ring. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. Its rigid polycyclic framework enhances stability and offers potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. The amine functionality at the 2-position allows for further derivatization, enabling tailored modifications for specific applications. High purity grades ensure consistency in research settings, while its well-defined structure supports mechanistic studies in medicinal chemistry and materials science.
naphtho[2,1-d][1,3]thiazol-2-amine structure
1203-55-0 structure
商品名:naphtho[2,1-d][1,3]thiazol-2-amine
CAS番号:1203-55-0
MF:C11H8N2S
メガワット:200.25962
MDL:MFCD00185989
CID:117511
PubChem ID:838513

naphtho[2,1-d][1,3]thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • Naphtho[2,1-d]thiazol-2-amine
    • benzo[g][1,3]benzothiazol-2-amine
    • Naphtho[2,1-d]thiazol-2-ylamine
    • 2-aminonaphtho<2,1-d>thiazole
    • F1386-0396
    • naphtho[2,1-d][1,3]thiazol-2-amine
    • 2-amino-naptho[2,1-d]thiazole
    • naphtho(2,1-d)thiazol-2-ylamine, AldrichCPR
    • AKOS000122152
    • Oprea1_598584
    • MFCD00185989
    • DTXSID80356956
    • 1203-55-0
    • SCHEMBL6483920
    • 2-aminonaphtho[2,1-d][1,3]thiazole
    • Oprea1_044091
    • 2-aminobenzo[g]benzothiazole
    • VS-06967
    • BB 0246589
    • LYVQRUORYRZNMM-UHFFFAOYSA-N
    • Z119990050
    • EN300-02271
    • DB-266080
    • G31057
    • STK369463
    • BBL019709
    • MDL: MFCD00185989
    • インチ: InChI=1S/C11H8N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13)
    • InChIKey: LYVQRUORYRZNMM-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C=CC3=C2SC(=N)N3

計算された属性

  • せいみつぶんしりょう: 200.04100
  • どういたいしつりょう: 200.041
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 417.1±28.0 °C at 760 mmHg
  • フラッシュポイント: 206.1±24.0 °C
  • 屈折率: 1.83
  • PSA: 67.15000
  • LogP: 3.61290
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

naphtho[2,1-d][1,3]thiazol-2-amine セキュリティ情報

naphtho[2,1-d][1,3]thiazol-2-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

naphtho[2,1-d][1,3]thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-02271-1.0g
naphtho[2,1-d][1,3]thiazol-2-amine
1203-55-0 95.0%
1.0g
$86.0 2025-03-21
abcr
AB265695-1g
Naphtho[2,1-d][1,3]thiazol-2-amine; .
1203-55-0
1g
€242.50 2025-02-21
Chemenu
CM237170-5g
Naphtho[2,1-d]thiazol-2-amine
1203-55-0 95%
5g
$640 2021-08-04
TRC
N756660-1g
Naphtho[2,1-d][1,3]thiazol-2-amine
1203-55-0
1g
$ 165.00 2022-06-03
Alichem
A059005456-25g
Naphtho[2,1-d]thiazol-2-amine
1203-55-0 95%
25g
$2532.60 2023-09-04
SHENG KE LU SI SHENG WU JI SHU
sc-279908-1 g
Naphtho[2,1-d]thiazol-2-ylamine,
1203-55-0
1g
¥1,579.00 2023-07-11
Chemenu
CM237170-5g
Naphtho[2,1-d]thiazol-2-amine
1203-55-0 95%
5g
$491 2022-06-14
Alichem
A059005456-10g
Naphtho[2,1-d]thiazol-2-amine
1203-55-0 95%
10g
$1474.00 2023-09-04
Fluorochem
030009-1g
Naphtho[2,1- d ]thiazol-2-ylamine
1203-55-0 95%
1g
£88.00 2022-03-01
Aaron
AR0081SZ-10g
Naphtho[2,1-d]thiazol-2-amine
1203-55-0 95%
10g
$1275.00 2023-12-16

naphtho[2,1-d][1,3]thiazol-2-amine 関連文献

naphtho[2,1-d][1,3]thiazol-2-amineに関する追加情報

Naphtho[2,1-d][1,3]thiazol-2-amine: A Comprehensive Overview

Naphtho[2,1-d][1,3]thiazol-2-amine (CAS No. 1203-55-0) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a naphthothiazole ring system with an amine functional group. The naphtho[2,1-d][1,3]thiazol core is a bicyclic structure that exhibits interesting electronic properties, making it a valuable component in various applications.

Recent studies have highlighted the potential of naphtho[2,1-d][1,3]thiazol-2-amine in the development of advanced materials. Researchers have explored its use in organic electronics, where its electronic properties make it a promising candidate for applications such as light-emitting diodes (LEDs) and photovoltaic devices. The compound's ability to undergo various chemical modifications further enhances its versatility, allowing for tailored properties to suit specific applications.

The synthesis of naphtho[2,1-d][1,3]thiazol-2-amine involves a series of carefully designed reactions. One common approach involves the condensation of an appropriate thioamide with a naphthalene derivative under specific conditions. This method ensures the formation of the desired bicyclic structure while maintaining the integrity of the amine functional group. Recent advancements in catalytic methods have also enabled more efficient and selective syntheses of this compound.

One of the most exciting developments involving naphtho[2,1-d][1,3]thiazol-2-amine is its application in drug discovery. The compound's unique structure allows it to interact with various biological targets, making it a potential lead compound for therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties. These findings underscore its potential in the development of novel pharmaceuticals.

In addition to its chemical and biological applications, naphtho[2,1-d][1,3]thiazol-2-amine has also found use in materials science. Its electronic properties make it an attractive candidate for use in organic semiconductors and optoelectronic devices. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various fabrication techniques, further expanding its potential applications.

The study of naphtho[2,1-d][1,3]thiazol-2-amine has also led to new insights into the chemistry of heterocyclic compounds. Its reactivity patterns and stability under different conditions have been extensively investigated, providing valuable information for the design of new molecules with similar structural features. These studies have not only enhanced our understanding of the compound but also paved the way for new research directions.

Looking ahead, the continued exploration of naphtho[2,1-d][1,3]thiazol-2-amine promises to yield even more groundbreaking discoveries. Its versatility as a building block in organic synthesis and its unique electronic properties make it an invaluable tool for researchers across multiple disciplines. As advancements in synthetic methods and materials science continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
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